2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride
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Overview
Description
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C14H20Cl2N2O2. It is commonly used in research and industrial applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride It is suggested that similar compounds have been used in the synthesis of antidepressant molecules . Antidepressants typically work by increasing the levels of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain .
Mode of Action
The exact mode of action of This compound It is known that antidepressants generally work by blocking the reuptake or degradation of neurotransmitters in the brain, thereby increasing their levels and enhancing neurotransmission .
Biochemical Pathways
The specific biochemical pathways affected by This compound Antidepressants are known to affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
The molecular and cellular effects of This compound It is suggested that similar compounds may have antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2-phenoxyethylamine with piperazine, followed by chlorination and subsequent reaction with chloroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one .
Uniqueness
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both phenoxy and piperazine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-12-14(18)17-8-6-16(7-9-17)10-11-19-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWZEWKZYHZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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